4-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. Key structural elements include:
- Position 1: A 4-fluorophenyl group, contributing to hydrophobic interactions and electronic effects via the fluorine atom.
- Position 4: A 4-benzylpiperidin-1-yl substituent, introducing a piperidine ring with a benzyl moiety, which may enhance binding to biological targets through steric and π-π interactions.
This compound belongs to a class of pyrazolopyrimidines, which are frequently explored as kinase inhibitors, anticancer agents, or modulators of signaling pathways due to their structural resemblance to purines .
Properties
Molecular Formula |
C23H22FN5 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H22FN5/c24-19-6-8-20(9-7-19)29-23-21(15-27-29)22(25-16-26-23)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15-16,18H,10-14H2 |
InChI Key |
ZVKOZTHOQRVMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Vilsmeier Amidination and Heterocyclization
A one-flask method employs 5-aminopyrazole intermediates reacted with N,N-disubstituted amides in the presence of PBr₃, followed by hexamethyldisilazane (HMDS)-mediated cyclization. For example:
-
Reagents : 5-Amino-1-(4-fluorophenyl)-1H-pyrazole, N-benzylpiperidin-4-amine, PBr₃, HMDS.
-
Conditions : Reflux in anhydrous acetonitrile (3 h), followed by HMDS addition at 0°C.
This method avoids isolation of intermediates, enhancing efficiency. The mechanism involves Vilsmeier adduct formation, imination, and intramolecular cyclization (Fig. 1A).
Functionalization at Position 4
Introducing the 4-benzylpiperidin-1-yl group requires nucleophilic substitution or transition-metal catalysis.
Nucleophilic Aromatic Substitution
Chlorine at position 4 of the pyrazolo[3,4-d]pyrimidine core is displaced by 4-benzylpiperidine under basic conditions:
Buchwald-Hartwig Amination
For halogenated precursors, palladium-catalyzed coupling ensures regioselectivity:
Green Chemistry Approaches
Solvent-Free Fusion
Reagents are ground and heated without solvents to reduce waste:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 110°C | 82 | 12 h | High |
| Buchwald-Hartwig | Toluene, 100°C | 78 | 24 h | Moderate |
| Solvent-Free Fusion | 120°C, neat | 78 | 2 h | High |
| Microwave | 140°C, MW | 80 | 20 min | High |
Table 1. Synthesis route comparison based on literature analogs.
Mechanistic Considerations
-
Cyclization : HMDS deprotonates the intermediate, enabling nucleophilic attack of the pyrazole nitrogen on the formamidine carbon.
-
Amination : Pd(0) mediates oxidative addition of the C–Cl bond, followed by amine coordination and reductive elimination.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H20FN3O
- Molecular Weight : 297.4 g/mol
- IUPAC Name : (4-benzylpiperidin-1-yl)-(4-fluorophenyl)methanone
The structure of this compound features a piperidine ring and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity. The presence of the fluorophenyl group is also significant as it can enhance the compound's lipophilicity and potential bioactivity.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory effects. For instance, compounds similar to 4-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine have shown promise in inhibiting pro-inflammatory cytokines and reducing edema in animal models. A study demonstrated that certain pyrazolo derivatives had lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac, indicating a safer profile for long-term use .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies on various cancer cell lines have shown significant cytotoxic effects. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Antimicrobial Effects
Some studies have suggested that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections or as lead compounds for developing new antibiotics .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Study on Anti-inflammatory Activity : A series of pyrazolo derivatives were synthesized and evaluated for their ability to inhibit inflammation in carrageenan-induced edema models. Compounds demonstrated significant inhibition of plasma prostaglandin levels, correlating with their structural characteristics .
- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in lung and breast cancer cell lines, indicating its potential as a lead compound for further development in cancer therapies .
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the pyrazolo[3,4-d]pyrimidine scaffold but differ in substituents at positions 1 and 4, influencing their physicochemical and biological properties.
Substituent Variations at Position 4
a) 4-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Replaces the benzylpiperidine group with a benzhydrylpiperazine moiety.
- Piperazine introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity compared to piperidine .
- Molecular Formula : C₂₈H₂₅FN₆ (MW: 464.5 g/mol) .
b) 1-(4-Methylbenzyl)-4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Features a 4-methylbenzyl group at position 1 and benzhydrylpiperazine at position 4.
- Impact : The methyl group on the benzyl ring may improve metabolic stability, while the benzhydrylpiperazine could modulate receptor affinity .
- Molecular Formula : C₃₂H₃₂N₆ (MW: 524.6 g/mol inferred from structure).
c) 1-(4-Chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Structure: Substitutes the benzylpiperidine with a chlorophenoxyethyl-piperazine group.
- Impact: The chlorine atoms and phenoxyethyl chain may enhance electronegativity and solubility, respectively, influencing pharmacokinetics .
- Molecular Formula : C₂₆H₂₄Cl₂N₆O (MW: 531.4 g/mol inferred).
Substituent Variations at Position 1
a) 1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Structure : Replaces the 4-fluorophenyl group with a 3,4-dimethylphenyl ring.
- Molecular Formula : C₂₅H₂₅FN₆ (MW: 428.5 g/mol inferred).
b) 1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy-piperidin-1-yl Methanone Derivatives
Structural and Functional Data Table
Research Findings and Trends
- Piperidine vs. Piperazine : Piperidine-containing analogs (e.g., target compound) exhibit lower polarity than piperazine derivatives, which may influence blood-brain barrier penetration .
- Fluorine Substitution : The 4-fluorophenyl group is a common motif, leveraging fluorine’s electronegativity and metabolic stability .
- Synthetic Routes: Many analogs are synthesized via Vilsmeier–Haack reactions or nucleophilic substitutions, with yields varying based on steric hindrance (e.g., 82% for thieno-pyrimidine hybrids ).
Biological Activity
The compound 4-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine , with CAS number 946296-54-4 , is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C29H27FN6
- Molecular Weight : 478.6 g/mol
- CAS Number : 946296-54-4
The compound features a pyrazolo[3,4-d]pyrimidine core structure that is modified with a benzylpiperidine and a fluorophenyl group, which may contribute to its biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. A study demonstrated the ability of similar compounds to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB 231 , through mechanisms involving apoptosis and cell cycle arrest . The specific compound has not been extensively studied in isolation but is hypothesized to share these anticancer properties due to its structural similarities.
Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer progression. For instance, it is believed to inhibit certain kinases that play crucial roles in cell signaling pathways associated with tumor growth . The binding affinity and specificity towards these targets are critical for its potential as an anticancer agent.
Anti-inflammatory Activity
Compounds similar to this compound have shown promising anti-inflammatory effects. Studies have reported that related derivatives can inhibit the production of prostaglandins (PGE2) and exhibit lower ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests a potential for therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated inhibition of proliferation in MCF-7 and MDA-MB 231 cell lines; suggested mechanisms include apoptosis induction. |
| Molecular Docking Analysis | Identified potential binding sites on target proteins involved in cancer signaling pathways; indicated strong binding affinities. |
| Anti-inflammatory Studies | Showed significant reduction in PGE2 production; compounds exhibited lower ulcerogenic risks compared to established NSAIDs. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-d]pyrimidine derivatives like 4-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. For example:
- Step 1 : Condensation of substituted pyrazoles with α-chloroacetamides or chlorinated ketones under reflux conditions (e.g., ethanol, 80°C) to form the pyrazolo[3,4-d]pyrimidine core .
- Step 2 : Introduction of the benzylpiperidine moiety via nucleophilic substitution or coupling reactions, often using catalysts like triethylamine or Pd-based systems .
- Key Parameters : Solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and purification via column chromatography .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths and angles, confirming substituent positions (e.g., benzylpiperidine orientation) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., expected m/z ~430) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) to assess binding affinity .
- Solubility and Stability : HPLC-based kinetic solubility studies in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) influence its reactivity and target binding?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects (fluorine vs. chlorine) on electrophilicity at the pyrimidine N3 position, impacting kinase binding .
- SAR Studies : Compare IC₅₀ values of analogs to correlate substituent electronic profiles (Hammett σ constants) with activity .
- Contradictions : Fluorine’s meta-directing effects may reduce potency in some kinase targets compared to chlorine’s ortho/para-directing behavior .
Q. How can conflicting data on its anti-proliferative mechanisms be resolved?
- Methodological Answer :
- Mechanistic Profiling : Combine RNA sequencing (to identify dysregulated pathways) and proteomics (to validate kinase inhibition) .
- Off-Target Screening : Use affinity chromatography with immobilized compound to capture unexpected interactors (e.g., tubulin) .
- Dose-Response Validation : Repeat assays across multiple cell lines with controlled oxygen levels (hypoxia vs. normoxia) to contextualize discrepancies .
Q. What strategies optimize bioavailability given its poor aqueous solubility?
- Methodological Answer :
- Salt Formation : Test hydrochloride or mesylate salts to enhance solubility (e.g., 2.5-fold increase in PBS) .
- Nanoparticle Formulation : Use PLGA or liposomal encapsulation, monitored via dynamic light scattering (DLS) for particle size (target: <200 nm) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to improve membrane permeability .
Key Challenges and Recommendations
- Stereochemical Complexity : The benzylpiperidine group introduces conformational flexibility, requiring advanced NMR (NOESY) or X-ray to resolve .
- Metabolic Instability : Incorporate deuterium at vulnerable sites (e.g., piperidine CH₂) to prolong half-life .
- Target Selectivity : Use cryo-EM to map binding poses in kinase co-crystals, guiding selective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
